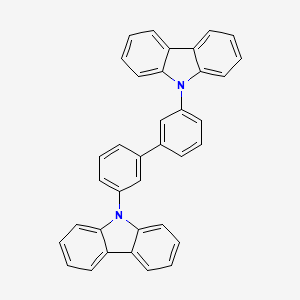

3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl

Description

Properties

IUPAC Name |

9-[3-(3-carbazol-9-ylphenyl)phenyl]carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H24N2/c1-5-19-33-29(15-1)30-16-2-6-20-34(30)37(33)27-13-9-11-25(23-27)26-12-10-14-28(24-26)38-35-21-7-3-17-31(35)32-18-4-8-22-36(32)38/h1-24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXJEEMTGWMJPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC(=CC=C5)N6C7=CC=CC=C7C8=CC=CC=C86 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342638-54-4 | |

| Record name | 3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of mCBP in Organic Electronics

An In-depth Technical Guide to the Chemical Properties of 3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl (mCBP)

This compound, commonly known as mCBP, is a high-performance organic semiconductor that has become a cornerstone material in the development of advanced organic light-emitting diodes (OLEDs).[1] As a member of the carbazole family of compounds, it possesses excellent thermal stability and charge-transporting capabilities.[1][2] What distinguishes mCBP from its well-known isomer, 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), is the meta-linkage of the carbazole units to the central biphenyl core.[3][4] This specific molecular architecture is not a trivial distinction; it fundamentally dictates the electronic properties of the molecule, resulting in a significantly higher triplet energy. This property is critical for enabling the development of highly efficient and stable blue phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs, which remain a significant challenge in display and lighting technology.[3][4][5]

This guide provides a comprehensive technical overview of the core chemical properties of mCBP, intended for researchers, materials scientists, and professionals in drug development and organic electronics. We will explore its molecular structure, synthesis, photophysical and thermal characteristics, and its functional role in state-of-the-art electronic devices.

Molecular Structure and Synthesis

The defining feature of mCBP is its molecular geometry. Two electron-rich carbazole moieties are connected to the 3 and 3' positions of a biphenyl core. This meta-connectivity is crucial as it disrupts the electronic conjugation across the molecule compared to its para-linked counterpart, CBP.[4] This structural constraint effectively isolates the triplet excited state onto the central biphenyl unit, preventing the delocalization that would otherwise lower its energy.[4] The result is a molecule with a wide bandgap and a high triplet energy, essential for its function as a host material.[4][5]

References

An In-depth Technical Guide to 3,3'-Di(9H-carbazol-9-yl)biphenyl (mCBP): Molecular Structure, Synthesis, and Applications

Introduction: The Pivotal Role of mCBP in Organic Electronics

In the landscape of organic electronics, particularly in the realm of Organic Light-Emitting Diodes (OLEDs), host materials play a critical role in determining device efficiency, stability, and overall performance. Among the myriad of host materials developed, 3,3'-Di(9H-carbazol-9-yl)biphenyl, commonly known as mCBP, has emerged as a significant player. It is an isomer of the more widely known CBP (4,4'-Di(9H-carbazol-9-yl)-1,1'-biphenyl).[1] The seemingly subtle shift in the linkage of the carbazole units to the biphenyl core from the para- (in CBP) to the meta-position (in mCBP) has profound implications for the molecule's electronic properties, making it a subject of intense research and a key component in high-performance OLEDs.[1]

This technical guide provides a comprehensive overview of mCBP, delving into its molecular structure, physicochemical properties, synthesis methodologies, and applications. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the design and synthesis of novel organic electronic materials.

Molecular Structure and Physicochemical Properties

mCBP is a carbazole-based organic semiconductor with the chemical formula C36H24N2 and a molecular weight of approximately 484.59 g/mol .[2][3] The molecule consists of a central biphenyl core to which two carbazole moieties are attached at the 3 and 3' positions.[1] This meta-linkage is a key structural feature that differentiates mCBP from its para-linked isomer, CBP.

The meta-linkage in mCBP effectively disrupts the electronic conjugation between the carbazole units and the biphenyl core.[1] This disruption leads to a higher triplet energy (ET) of approximately 2.8 eV compared to CBP.[1] A high triplet energy is a crucial prerequisite for a host material in phosphorescent OLEDs (PhOLEDs), as it ensures efficient energy transfer to the phosphorescent dopant and prevents back-energy transfer, which would otherwise quench the emission.[1]

mCBP is a white to light yellow crystalline powder with good solubility in common organic solvents such as toluene, chloroform, and tetrahydrofuran (THF).[4][5] It exhibits good thermal stability, a critical property for the fabrication and long-term operational stability of OLED devices.[6]

| Property | Value | Source(s) |

| Chemical Name | 3,3'-Di(9H-carbazol-9-yl)biphenyl | [2][3] |

| Acronym | mCBP | [2][3] |

| CAS Number | 342638-54-4 | [2] |

| Molecular Formula | C36H24N2 | [2][3] |

| Molecular Weight | 484.59 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [4] |

| Triplet Energy (ET) | ~2.8 eV | [1] |

| HOMO Level | ~6.0 eV | [2] |

| LUMO Level | ~2.4 eV | [2] |

| Absorption (λmax in Toluene) | 340 nm | [2][4] |

| Photoluminescence (λmax in THF) | 349 nm | [5] |

Synthesis of mCBP: Key Methodologies

The synthesis of mCBP primarily relies on the formation of a carbon-nitrogen (C-N) bond between the carbazole moiety and the biphenyl core. Two of the most powerful and widely employed cross-coupling reactions for this purpose are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds.[7][8] In the context of mCBP synthesis, this reaction typically involves the coupling of a 3,3'-dihalobiphenyl (e.g., 3,3'-diiodobiphenyl or 3,3'-dibromobiphenyl) with carbazole in the presence of a copper catalyst and a base.

The choice of catalyst, base, and solvent is critical for achieving a high yield. Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper.[7] However, modern modifications of the Ullmann reaction employ catalytic amounts of copper salts and ligands to facilitate the reaction under milder conditions.

Caption: Ullmann Condensation for mCBP Synthesis.

Generalized Experimental Protocol for Ullmann Synthesis of mCBP:

-

Reactants:

-

3,3'-Diiodobiphenyl (1 equivalent)

-

Carbazole (2.2 equivalents)

-

Copper(I) iodide (CuI) (0.2 equivalents)

-

Potassium carbonate (K2CO3) (4 equivalents)

-

1,10-Phenanthroline (0.4 equivalents)

-

-

Solvent: 1,2-Dichlorobenzene

-

Procedure:

-

To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add 3,3'-diiodobiphenyl, carbazole, CuI, K2CO3, and 1,10-phenanthroline.

-

Add anhydrous 1,2-dichlorobenzene to the flask.

-

Heat the reaction mixture to reflux (approximately 180 °C) and maintain for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., dichloromethane or toluene) and wash with water to remove inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain pure mCBP.

-

Causality Behind Experimental Choices:

-

Excess Carbazole: Using a slight excess of carbazole ensures the complete consumption of the more expensive dihalobiphenyl starting material.

-

Copper(I) Iodide and 1,10-Phenanthroline: The combination of a copper(I) salt and a nitrogen-containing ligand like 1,10-phenanthroline forms a more active catalytic species, allowing the reaction to proceed at a lower temperature and with a lower catalyst loading compared to using copper powder alone.

-

Potassium Carbonate: A base is required to deprotonate the N-H of carbazole, forming the nucleophilic carbazolide anion. Potassium carbonate is a common and effective base for this purpose.

-

High-Boiling Solvent: A high-boiling solvent like 1,2-dichlorobenzene is necessary to achieve the required reaction temperature for the Ullmann coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[9][10] It offers several advantages over the Ullmann condensation, including milder reaction conditions, broader substrate scope, and higher functional group tolerance.[9]

The synthesis of mCBP via the Buchwald-Hartwig amination involves the reaction of a 3,3'-dihalobiphenyl with carbazole in the presence of a palladium catalyst, a phosphine ligand, and a base.

Caption: Buchwald-Hartwig Amination for mCBP Synthesis.

Generalized Experimental Protocol for Buchwald-Hartwig Synthesis of mCBP:

-

Reactants:

-

3,3'-Dibromobiphenyl (1 equivalent)

-

Carbazole (2.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equivalents)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.08 equivalents)

-

Sodium tert-butoxide (NaOtBu) (2.5 equivalents)

-

-

Solvent: Anhydrous toluene

-

Procedure:

-

In a glovebox or under an inert atmosphere, combine 3,3'-dibromobiphenyl, carbazole, Pd2(dba)3, Xantphos, and NaOtBu in a reaction vessel.

-

Add anhydrous toluene to the vessel.

-

Seal the vessel and heat the reaction mixture to 100-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) and then by recrystallization or sublimation.

-

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of the palladium precursor and the phosphine ligand is crucial for the success of the Buchwald-Hartwig reaction. Pd2(dba)3 is a common and effective Pd(0) source. Bulky, electron-rich phosphine ligands like Xantphos are often used to promote the oxidative addition of the aryl halide to the palladium center and facilitate the reductive elimination to form the C-N bond.[9]

-

Sodium tert-Butoxide: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the carbazole and facilitate the transmetalation step in the catalytic cycle.

-

Anhydrous Toluene: Anhydrous and deoxygenated solvents are essential to prevent the deactivation of the palladium catalyst. Toluene is a common solvent for this reaction due to its appropriate boiling point and ability to dissolve the reactants.

Purification and Characterization

The purity of mCBP is of paramount importance for its application in OLEDs, as even trace impurities can act as quenching sites and degrade device performance. Therefore, rigorous purification is a critical step after synthesis.

Purification Techniques

-

Column Chromatography: This is a standard technique for the initial purification of the crude product to remove unreacted starting materials and byproducts. A silica gel stationary phase with a solvent system such as a hexane/ethyl acetate or hexane/dichloromethane gradient is commonly used.

-

Recrystallization: Recrystallization from a suitable solvent or solvent mixture can further enhance the purity of mCBP.

-

Sublimation: For achieving the highest purity required for OLED applications (>99.9%), temperature-gradient sublimation under high vacuum is the preferred method.[10][11] This technique separates molecules based on their different sublimation temperatures, effectively removing non-volatile impurities.[11]

Characterization Methods

The identity and purity of the synthesized mCBP are confirmed using a variety of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Provides information about the number and chemical environment of the protons in the molecule. The spectrum of mCBP is expected to show characteristic signals for the aromatic protons of the carbazole and biphenyl units.

-

13C NMR: Provides information about the carbon skeleton of the molecule. The spectrum will show distinct signals for the different carbon atoms in the carbazole and biphenyl moieties.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of mCBP will exhibit characteristic absorption bands for the C-H and C-N stretching and bending vibrations of the aromatic rings.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. The mass spectrum of mCBP will show a molecular ion peak corresponding to its molecular weight.

Applications in Organic Light-Emitting Diodes (OLEDs)

The unique electronic properties of mCBP, particularly its high triplet energy, make it an excellent host material for phosphorescent OLEDs (PhOLEDs).[1] In a PhOLED, the emissive layer consists of a host material doped with a small amount of a phosphorescent guest molecule (the emitter).

The role of the mCBP host is to:

-

Facilitate Charge Transport: mCBP has good hole-transporting properties, which helps to balance the charge injection and transport within the emissive layer.

-

Efficiently Transfer Energy: Upon electrical excitation, excitons are formed on the mCBP host molecules. Due to its high triplet energy, mCBP can efficiently transfer this energy to the lower-lying triplet state of the phosphorescent guest, leading to light emission from the guest.[1]

-

Prevent Exciton Quenching: The high triplet energy of mCBP prevents the back-transfer of energy from the guest to the host, which would otherwise quench the phosphorescence.[1]

mCBP has been successfully employed as a host material for a wide range of phosphorescent emitters, including blue, green, and red emitters, leading to the fabrication of highly efficient and stable OLED devices.[12][13]

Caption: A typical multilayer OLED device structure using mCBP as the host material.

Conclusion

3,3'-Di(9H-carbazol-9-yl)biphenyl (mCBP) is a versatile and high-performance host material that has made significant contributions to the advancement of OLED technology. Its unique molecular structure, characterized by the meta-linkage of the carbazole units to the biphenyl core, endows it with a high triplet energy, which is essential for efficient phosphorescent emission. The synthesis of mCBP can be achieved through well-established methods such as the Ullmann condensation and the Buchwald-Hartwig amination, with the latter offering milder reaction conditions and broader applicability. Rigorous purification, particularly through sublimation, is crucial to achieve the high purity required for OLED applications. As the demand for high-performance and energy-efficient displays and lighting continues to grow, the development and optimization of host materials like mCBP will remain a key area of research in the field of organic electronics.

References

- 1. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 2. ossila.com [ossila.com]

- 3. 3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl | C36H24N2 | CID 23386664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneously enhancing organic phosphorescence quantum yields and lifetimes for triphenylphosphine salt doped polymer films - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rational Molecular Design Strategy for Host Materials in Thermally Activated Delayed Fluorescence-OLEDs Suitable for Solution Processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Generation of macro- and microplastic databases by high-throughput FTIR analysis with microplate readers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. US20140191422A1 - Sublimation method for the purification of organic small molecules - Google Patents [patents.google.com]

- 11. innovation.world [innovation.world]

- 12. energy.gov [energy.gov]

- 13. mdpi.com [mdpi.com]

CAS number 342638-54-4 properties and uses

An In-Depth Technical Guide to 3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl (mCBP)

Introduction

3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl, commonly known as mCBP, is a high-purity organic semiconductor material identified by the CAS number 342638-54-4.[1][2] This compound has garnered significant attention within the field of organic electronics, particularly for its role as a host material in advanced Organic Light-Emitting Diodes (OLEDs).[2][3] Its unique molecular architecture, featuring a biphenyl core with carbazole groups linked at the meta positions, imparts desirable electronic and thermal properties crucial for the fabrication of high-performance electronic devices.[3][4] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of mCBP, tailored for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties

The molecular structure of mCBP consists of two carbazole units attached to a biphenyl core at the 3 and 3' positions.[5] This meta-linkage is a key structural feature that differentiates it from its isomer, CBP (4,4′-Di(9H-carbazol-9-yl)-1,1′-biphenyl), by limiting the electronic conjugation to the central biphenyl unit.[1][3] This structural constraint prevents the formation of undesirable low-energy excimers, resulting in a significantly higher triplet energy.[1][4]

A summary of the key physicochemical properties of mCBP is presented in the table below:

| Property | Value | References |

| CAS Number | 342638-54-4 | [1][2][3][4][5][6][7][8][9][10][11][12] |

| Molecular Formula | C36H24N2 | [1][2][4][5][6][7][10][11][12] |

| Molecular Weight | 484.59 g/mol | [4][5][6][7][10][11][12] |

| Appearance | White to off-white powder or crystals | [1][2][4][9][11] |

| Melting Point | 270-272 °C | [1][2][11] |

| Boiling Point (Predicted) | 732.3 ± 60.0 °C | [1][11] |

| Density (Predicted) | 1.19 ± 0.1 g/cm³ | [1][11] |

| HOMO Level | 6.0 eV | [2][4] |

| LUMO Level | 2.4 eV | [2][4] |

| Triplet Energy | 2.8 eV | [3][4] |

| Absorption Maximum (λmax) | 340 nm (in Toluene) | [1][2][4][11][12] |

| Fluorescence Maximum (λmax) | 349 nm (in THF) | [2][13] |

| Purity | >98% (Unsublimed), >99% (Sublimed, HPLC) | [2][4][6][9][10][12] |

Molecular Structure

The chemical structure of mCBP is depicted below. The biphenyl core provides a rigid backbone, while the carbazole moieties are responsible for its electron-donating properties.[2]

Caption: Chemical structure of 3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl (mCBP).

Synthesis

A general synthetic route for mCBP involves the Ullmann condensation reaction.[1] This method typically utilizes a dihalogenated biphenyl, such as 3,3'-dichlorobiphenyl or 3,3'-dibromobiphenyl, and carbazole in the presence of a base and a copper catalyst.[1] A more specific procedure is outlined below:

General Synthetic Protocol:

-

To a solution of an appropriate dihalogenated biphenyl (1 mmol) in anhydrous toluene (20 mL), add carbazole (10 mmol) and potassium tert-butoxide (10 mmol).[1]

-

Place the reaction mixture in a glass autoclave under an inert argon atmosphere.[1]

-

Heat the mixture at 130-140 °C for 48 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the resulting suspension with water to remove inorganic impurities.[1]

-

Separate the organic layer and concentrate it to dryness.[1]

-

Purify the crude product by silica gel column chromatography using a hexane/acetone eluent system.[1]

Caption: General workflow for the synthesis of mCBP.

Applications in Organic Electronics

The primary application of mCBP is as a host material in the emissive layer of OLEDs.[2][3][4] Its high triplet energy makes it particularly suitable for hosting phosphorescent and Thermally Activated Delayed Fluorescence (TADF) emitters, especially for blue, green, orange, and yellow light emission.[4][14]

Role as a Host Material:

In an OLED device, the host material forms a matrix for the dopant (emitter) molecules. The key functions of mCBP as a host include:

-

Energy Transfer: Efficiently transferring energy to the guest emitter molecules.

-

Exciton Confinement: The high triplet energy of mCBP ensures that the excitons are confined on the guest molecules, preventing energy back-transfer and non-radiative decay pathways.[14]

-

Charge Transport: The biphenyl core contributes to effective charge transport within the emissive layer.[2]

The use of mCBP as a host material can lead to OLEDs with enhanced energy conversion efficiency and prolonged operational lifespan.[2]

Exciplex Formation:

Due to its electron-rich nature, stemming from the two carbazole units, mCBP can form exciplexes with suitable electron-accepting materials.[4] These exciplexes can function as blue emitters in OLED devices.[4]

Device Architecture:

A typical OLED device incorporating mCBP as a host material in the emissive layer might have a multilayer structure such as:

ITO / Hole Injection Layer / Hole Transport Layer / mCBP:Emitter Layer / Electron Transport Layer / Electron Injection Layer / Cathode[14]

The integration of mCBP into such device architectures supports stable charge balance and efficient exciton recombination, leading to high-performance OLEDs.[14]

Safety and Handling

mCBP is a chemical compound that should be handled in a laboratory setting with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is typically supplied as a powder and should be stored in a cool, dry place, sealed from moisture.[1][11] For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl (mCBP) is a versatile and high-performance organic semiconductor with a well-established role in the field of organic electronics. Its unique molecular structure, characterized by a meta-linked biphenyl core and carbazole moieties, provides a high triplet energy and good charge transport properties. These characteristics make it an excellent host material for phosphorescent and TADF emitters in OLEDs, contributing to devices with high efficiency and long operational lifetimes. Further research into novel device architectures and emitter systems utilizing mCBP is expected to continue driving advancements in display and lighting technologies.

References

- 342638-54-4 | CAS DataBase - ChemicalBook. (n.d.).

- 3,3′-Di(9H-carbazol-9-yl)biphenyl | 342638-54-4 - ChemicalBook. (n.d.).

- Definition of VEGFR/PDGFR dual kinase inhibitor TAK-593 - NCI Drug Dictionary. (n.d.).

- 342638-54-4 3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl ... - AK Scientific. (n.d.).

- mCBP | C36H24N2 | 342638-54-4 | Host Material | Buy Now - Noctiluca. (n.d.).

- This compound | C36H24N2 | CID 23386664 - PubChem. (n.d.).

- m-CBP|342638-54-4 - Luminescence technology corp. (n.d.).

- MCBP , 3,3-Di(9H-carbazol-9-yl)biphenyl. CAS#: 342638-54-4; ChemWhat Code: 17755. (n.d.).

- TAK-593 | VEGFR/PDGFR Inhibitor - MedchemExpress.com. (n.d.).

- TAK-593 - VEGFR2 Inhibitor for Angiogenesis - APExBIO. (n.d.).

- TAK-593 | VEGFR2 inhibitor | Probechem Biochemicals. (n.d.).

- Anti‐angiogenic and anti‐tumor effects of TAK‐593, a potent and selective inhibitor of vascular endothelial growth factor and platelet‐derived growth factor receptor tyrosine kinase - PubMed Central. (n.d.).

- m-CBP sublimed 342638-54-4 - Sigma-Aldrich. (n.d.).

- mCBP - Ossila. (n.d.).

- This compound (purified by sublimation) - TCI Chemicals. (n.d.).

- CAS NO.342638-54-4 MCBP - Electronic Chemicals Supplier Daken ... (n.d.).

- This compound - TCI Chemicals. (n.d.).

- mCBP - NOVAPURI. (n.d.).

- m-CBP sublimed 342638-54-4 - Sigma-Aldrich. (n.d.).

- This compound - ChemScene. (n.d.).

- MCBP , 3,3-Di(9H-carbazol-9-yl)biphenyl. - ChemBK. (n.d.).

- CAS号56217-50-6[Thr-Ala-OH] 化工百科– 960化工网. (n.d.).

- 3086-29-1 ((Trimethylsulfonium Chloride) - 960化工网. (n.d.).

- mCBP - Shine Materials Technology Co.,Ltd. (n.d.).

- Semiconducting Molecules | Shipped Worldwide - Ossila. (n.d.).

Sources

- 1. 342638-54-4 | CAS DataBase [m.chemicalbook.com]

- 2. noctiluca.eu [noctiluca.eu]

- 3. 3,3′-Di(9H-carbazol-9-yl)biphenyl | 342638-54-4 [chemicalbook.com]

- 4. ossila.com [ossila.com]

- 5. This compound | C36H24N2 | CID 23386664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 342638-54-4 this compound AKSci 5856AL [aksci.com]

- 7. chemwhat.com [chemwhat.com]

- 8. dakenchem.com [dakenchem.com]

- 9. This compound | 342638-54-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. chemscene.com [chemscene.com]

- 11. chembk.com [chembk.com]

- 12. shinematerials.com [shinematerials.com]

- 13. lumtec.com.tw [lumtec.com.tw]

- 14. novapuri.com [novapuri.com]

mCBP HOMO LUMO energy levels and band gap

An In-depth Technical Guide to the Frontier Molecular Orbitals and Electronic Properties of mCBP (3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl)

Introduction

This compound, commonly known as mCBP, is a cornerstone host material within the field of organic electronics, particularly for high-performance Organic Light-Emitting Diodes (OLEDs). Its molecular architecture is pivotal to its function, featuring two hole-transporting carbazole units attached to a biphenyl core at the meta-positions.[1] This specific linkage is a deliberate molecular design strategy that limits the π-conjugation across the biphenyl core.[1][2] The consequence of this restricted conjugation is the endowment of mCBP with a critically high triplet energy, making it an exemplary host for blue, green, orange, and yellow phosphorescent and fluorescent emitters.[1][2]

Understanding the electronic properties of mCBP, specifically its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, is fundamental to designing efficient OLED device stacks. These energy levels govern charge injection, transport, and recombination processes within the emissive layer. This guide provides a comprehensive technical overview of mCBP's electronic structure, detailing the theoretical underpinnings, quantitative data, and the experimental and computational methodologies used for their determination.

Part 1: The Theoretical Framework of Frontier Molecular Orbitals

In organic semiconductors, the HOMO and LUMO are the frontier molecular orbitals that dictate the material's optoelectronic behavior.

-

HOMO (Highest Occupied Molecular Orbital): This level represents the energy of the highest energy orbital containing electrons.[2] In the context of an OLED, the HOMO level is a critical parameter for evaluating a material's electron-donating or hole-transporting ability.[2][3] A deep HOMO level (a larger negative value) is advantageous as it facilitates efficient injection of holes from the anode and the adjacent hole-transporting layer into the emissive material.[2] The carbazole units in mCBP are well-known for their excellent hole-transporting capabilities.[2]

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital devoid of electrons. The LUMO level determines the electron-accepting or electron-transporting ability of a molecule. Its energy level is crucial for efficient electron injection from the cathode and electron-transporting layer.

-

The HOMO-LUMO Band Gap: The energy difference between the HOMO and LUMO levels is known as the band gap.[4] This gap is a primary determinant of the material's intrinsic optical properties. For an electron to be promoted from the ground state (HOMO) to an excited state (LUMO), it must absorb energy equal to or greater than the band gap energy.[5][6] This property can be measured experimentally as the optical band gap via UV-Visible spectroscopy or as the electrochemical band gap via cyclic voltammetry.

Part 2: Quantitative Analysis of mCBP Energy Levels

The reported energy levels for mCBP can vary slightly depending on the measurement technique (e.g., in solution vs. thin film) and the specific experimental or computational conditions. Below is a summary of representative values found in the literature.

| Property | Value (eV) | Method of Determination | Source |

| HOMO | 6.0 | Experimental (Cyclic Voltammetry) | [1][7] |

| LUMO | 2.4 | Experimental (Cyclic Voltammetry) | [1][7] |

| Band Gap | 3.6 | Calculated from Experimental HOMO/LUMO | [1][7] |

| Triplet Energy (ET) | 2.8 | Experimental | [1] |

Part 3: Experimental Determination of Electronic Properties

The characterization of a material like mCBP relies on robust, validated experimental protocols. The two primary techniques are cyclic voltammetry for electrochemical properties (HOMO/LUMO) and UV-Visible spectroscopy for the optical band gap.

Determining HOMO and LUMO via Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electroanalytical technique used to probe the redox behavior of a molecule by measuring the current response to a linearly cycled potential sweep.[8][9] It provides direct insight into the energy required to remove an electron from the HOMO (oxidation) and add an electron to the LUMO (reduction).

-

Preparation of the Electrochemical Cell: A standard three-electrode cell is required.[8][10]

-

Working Electrode (WE): A redox-inert material such as a glassy carbon or platinum disk electrode. The WE is where the electrochemical event of interest occurs.[11] It must be meticulously polished before each experiment to ensure a clean, reproducible surface.

-

Reference Electrode (RE): Typically a Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE). The potential of the WE is controlled and measured against this stable reference.

-

Counter Electrode (CE): A platinum wire or graphite rod. The CE completes the electrical circuit, allowing current to flow between it and the WE.

-

-

Solution Preparation:

-

Dissolve a small, known concentration of mCBP (e.g., 1-5 mM) in a suitable electrochemical solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a supporting electrolyte, typically tetrabutylammonium hexafluorophosphate (TBAPF₆) at a much higher concentration (e.g., 0.1 M). Causality: The electrolyte is essential to ensure sufficient solution conductivity and minimize Ohmic (iR) drop, which can distort the voltammogram.[8]

-

Crucial Step: Purge the solution with an inert gas (Argon or Nitrogen) for at least 15 minutes prior to and during the experiment. Causality: This removes dissolved oxygen, which is electroactive and can produce spurious peaks that interfere with the measurement of the analyte.

-

-

Data Acquisition:

-

Perform a background scan of the solvent and electrolyte solution alone to establish the potential window and identify any impurity-related peaks.

-

Introduce the mCBP solution. Scan the potential, starting in the positive (anodic) direction to observe the oxidation peak corresponding to the removal of an electron from the HOMO.

-

Reverse the scan direction to observe the corresponding reduction.

-

After the experiment, add an internal standard, typically the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, and record its voltammogram.

-

-

Data Analysis and Calculation:

-

Determine the onset potential of the first oxidation wave (Eox) from the mCBP voltammogram. This onset corresponds to the HOMO energy level.

-

Determine the half-wave potential of the Fc/Fc⁺ couple (E1/2).

-

Calculate the HOMO energy level using the following empirical formula, which calibrates the measured potential against the known absolute energy level of the Fc/Fc⁺ standard (approx. -4.8 eV or -5.1 eV relative to vacuum, depending on the reference value used).[12][13]

-

HOMO (eV) = - [Eox (vs Fc/Fc⁺) + 4.8]

-

-

The LUMO level is often estimated by adding the optical band gap (determined from UV-Vis spectroscopy) to the HOMO energy level, as direct electrochemical reduction can sometimes be irreversible or difficult to observe.[12]

-

LUMO (eV) = HOMO + Egoptical

-

-

Caption: Experimental workflow for determining the HOMO energy level of mCBP using cyclic voltammetry.

Determining the Optical Band Gap via UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of light by a sample as a function of wavelength. For semiconductors, it probes the electronic transition from the HOMO to the LUMO.[6][14] The lowest energy absorption feature, known as the absorption edge, corresponds to the optical band gap.

-

Sample Preparation:

-

Data Acquisition:

-

Turn on the spectrophotometer's lamps (deuterium for UV, tungsten for visible) and allow them to stabilize for at least 15 minutes.[14]

-

Record a baseline spectrum using a reference cuvette with the pure solvent or a blank substrate. This corrects for absorption from the solvent/substrate and any optical artifacts.

-

Place the mCBP sample in the light path and record its absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).[15]

-

-

Data Analysis (Tauc Plot Method):

-

The relationship between the absorption coefficient (α) and the photon energy (hν) for a direct band gap semiconductor (common for organic molecules) is given by the Tauc relation: (αhν)² = A(hν - Eg) , where A is a constant and Eg is the band gap energy.

-

Step 1: Convert Wavelength to Energy. Convert the x-axis from wavelength (λ, in nm) to photon energy (E, in eV) using the equation: E (eV) = 1240 / λ (nm) .[16][17]

-

Step 2: Calculate (αhν)². The absorbance (Abs) is proportional to the absorption coefficient (α). Therefore, (Abs × E)² can be plotted on the y-axis.

-

Step 3: Plot and Extrapolate. Plot (Abs × E)² versus E (photon energy). This is the Tauc plot.[15][17]

-

Step 4: Determine the Band Gap. Identify the linear portion of the plot at the onset of absorption. Extrapolate this linear region to the x-axis (where (Abs × E)² = 0). The x-intercept gives the value of the optical band gap (Eg).[15][16]

-

Caption: Data analysis workflow for determining the optical band gap of mCBP from a UV-Vis absorption spectrum.

Part 4: Computational Insights

Alongside experimental methods, computational chemistry provides powerful tools for predicting and rationalizing the electronic properties of molecules.[18] Density Functional Theory (DFT) is a widely used method to calculate the ground-state electronic structure, providing theoretical values for the HOMO and LUMO energy levels.[19][20] Time-Dependent DFT (TD-DFT) can further be used to simulate electronic absorption spectra, offering a theoretical complement to experimental UV-Vis data.[21] These computational studies are invaluable for high-throughput screening of new materials and for gaining a deeper understanding of structure-property relationships.

Conclusion

mCBP's electronic structure, characterized by a deep HOMO level (~6.0 eV) and a wide band gap, is central to its success as a host material in OLEDs.[1][7] Its high triplet energy, a direct consequence of its meta-linked molecular structure, effectively confines excitons on guest emitter molecules, leading to highly efficient light emission.[1] The experimental determination of its HOMO, LUMO, and band gap through validated techniques like cyclic voltammetry and UV-Visible spectroscopy is a critical step in the research and development of next-generation electronic devices. The protocols and principles outlined in this guide provide a self-validating framework for researchers to accurately characterize mCBP and other novel organic semiconductor materials.

References

-

Title: Theoretical Modeling of the Optical and Electronic Properties of 3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl (mCBP) - ResearchGate Source: ResearchGate URL: [Link]

-

Title: mCBP | C36H24N2 | 342638-54-4 | Host Material | Buy Now - Noctiluca Source: Noctiluca URL: [Link]

-

Title: MCPB - Wikipedia Source: Wikipedia URL: [Link]

-

Title: a) Chemical structures of 6CzPh, mCBP, and mCP. Absorption (dashed... - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Effects of rotational conformation on electronic properties of 4,4′-bis(carbazol-9-yl)biphenyl (CBP): the single-molecule picture and beyond | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Measurements of Band Gap in Compound Semiconductors - Band Gap Determination from Diffuse Reflectance Spectra - - Shimadzu Source: Shimadzu URL: [Link]

-

Title: Cyclic Voltammetry Experiment Source: Gamry Instruments URL: [Link]

-

Title: The Use of UV-visible Spectroscopy to Measure the Band Gap of a Semiconductor - MMRC Source: MMRC URL: [Link]

-

Title: Cyclic voltammetry - Wikipedia Source: Wikipedia URL: [Link]

-

Title: The calculated HOMO and LUMO energy levels for various carbazole‐based... - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Theoretical and experimental HOMO and LUMO energy levels of the... - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and... - ResearchGate Source: ResearchGate URL: [Link]

-

Title: HOMO, LUMO and LUMO+1 Molecular Orbitals obtained from DFT calculations... | Download Scientific Diagram - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Presentation of the energy levels, HOMO–LUMO gap and orbital... - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Conformational and electronic properties of a microperoxidase in aqueous solution: a computational study - PubMed Source: PubMed URL: [Link]

-

Title: Research Progress of Hyperfluorescent Organic Electroluminescent Devices - MDPI Source: MDPI URL: [Link]

-

Title: The (a) chemical structures and (b) HOMO and LUMO levels of mCP,... - ResearchGate Source: ResearchGate URL: [Link]

-

Title: The HOMO and LUMO structures of carbazole-based compounds - ResearchGate Source: ResearchGate URL: [Link]

-

Title: A Practical Beginner's Guide to Cyclic Voltammetry - IIT Kanpur Source: Journal of Chemical Education URL: [Link]

-

Title: Lab 1: Cyclic Voltammetry - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: The HOMO and LUMO calculated and experimental results of 26CzDBF, 46CzDBF, and 28CzDBF. - ResearchGate Source: ResearchGate URL: [Link]

-

Title: A Comprehensive Guide to conduct Cyclic Voltammetry with MedPstat 1.0 Instrument: - MTX Labs-Electrochemical Devices & Accessories Source: MTX Labs URL: [Link]

-

Title: How do I calculate bandgap of particles from uv vis absorption spectra of known concentration?? | ResearchGate Source: ResearchGate URL: [Link]

-

Title: Band gap (Eg) calculation of UV-Vis spectroscopy from absorption spectra - YouTube Source: YouTube URL: [Link]

-

Title: Measurement of the band gap by reflection electron energy loss spectroscopy - Research School of Physics Source: Research School of Physics, ANU URL: [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. 3,5-Di(9H-carbazol-9-yl)-1,1'-biphenyl|CAS 750573-28-5 [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. people.bath.ac.uk [people.bath.ac.uk]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. noctiluca.eu [noctiluca.eu]

- 8. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mtxlabsglobal.com [mtxlabsglobal.com]

- 11. iitk.ac.in [iitk.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mmrc.caltech.edu [mmrc.caltech.edu]

- 15. 5 Steps to Calculate Bandgap Using UV-Vis Spectroscopy - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. Conformational and electronic properties of a microperoxidase in aqueous solution: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability of 3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl (mCBP)

Abstract

This technical guide provides a detailed examination of the thermal stability of 3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl, commonly known as mCBP. As a critical host material in the development of high-efficiency Organic Light-Emitting Diodes (OLEDs), particularly for blue emitters, the thermal properties of mCBP are paramount to device performance, operational lifetime, and manufacturing viability.[1] This document synthesizes fundamental principles of thermal analysis with field-proven experimental protocols, offering researchers, chemists, and material scientists a comprehensive resource for characterizing and understanding this essential organic semiconductor. We will explore the theoretical underpinnings of thermal stability, provide detailed, self-validating methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discuss the interpretation of the resulting data in the context of optoelectronic applications.

Introduction: The Critical Role of mCBP in Modern OLEDs

This compound (mCBP) is an amorphous organic semiconductor widely employed as a host material in fluorescent and phosphorescent OLEDs.[1][2] Its chemical structure, featuring two carbazole moieties linked at the meta-positions of a central biphenyl core, provides a high triplet energy (2.8 eV) and excellent charge mobility.[1] This unique electronic structure makes it an ideal host for blue, green, and yellow emitters, preventing excimer formation and facilitating efficient energy transfer within the emissive layer of an OLED device.[1][3]

However, the electronic properties of a material are only one part of the equation for successful device integration. The operational stability and lifetime of an OLED are intrinsically linked to the thermal stability of its constituent organic layers.[4][5] During fabrication (e.g., via vacuum thermal evaporation) and operation, these materials are subjected to significant thermal stress. Poor thermal stability can lead to morphological changes, such as crystallization or film degradation, which creates charge traps, reduces photoluminescent quantum yield, and ultimately causes device failure.[6][7] Therefore, a robust understanding and rigorous characterization of mCBP's thermal properties are not merely academic exercises; they are prerequisites for the rational design and commercialization of next-generation displays and solid-state lighting.

This guide provides the necessary framework for this characterization, focusing on two cornerstone techniques of thermal analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Foundational Concepts in Thermal Analysis

-

Glass Transition Temperature (Tg): This is a property of amorphous materials. It represents the temperature at which the material transitions from a hard, glassy state to a more pliable, rubbery state.[8][9] From a device engineering perspective, a high Tg is highly desirable as it indicates that the material will maintain its amorphous morphology and resist structural deformation at elevated operating temperatures, ensuring device stability.[5]

-

Melting Temperature (Tm): This is the temperature at which a crystalline material transitions from a solid to a liquid phase.[10] While mCBP is primarily used in its amorphous state, this value is relevant for material purification via sublimation and understanding potential phase changes.

-

Decomposition Temperature (Td): This is the temperature at which the molecule begins to chemically break down.[11] A high Td is crucial, as it defines the upper limit of the material's processing and operating window. Decomposition leads to irreversible device damage.

Experimental Characterization: Protocols and Rationale

The following protocols are designed to be self-validating systems, providing accurate and reproducible data on the thermal properties of mCBP. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Workflow for Thermal Stability Assessment

The logical flow for a comprehensive thermal analysis of mCBP is outlined below. It begins with meticulous sample preparation and proceeds through complementary TGA and DSC analyses to build a complete thermal profile.

Caption: Experimental workflow for the thermal characterization of mCBP.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature (Td) of mCBP, defined as the temperature at which 5% mass loss occurs.

Methodology:

-

Instrument Preparation:

-

Ensure the TGA microbalance is calibrated using certified weight standards.

-

Perform a baseline run with an empty crucible to ensure a stable, flat baseline.

-

Causality: Calibration and baseline correction are critical for ensuring the accuracy of mass loss measurements, removing any instrumental drift.[12]

-

-

Sample Preparation:

-

Place 5–10 mg of pre-dried, high-purity mCBP powder into a ceramic or platinum TGA crucible.

-

Causality: This sample size is optimal; it is large enough to be representative and provide a clear signal, yet small enough to minimize thermal gradients within the sample. Ceramic crucibles are used for their inertness at high temperatures.

-

-

Experimental Conditions:

-

Place the crucible onto the TGA balance mechanism.

-

Purge the furnace with high-purity nitrogen (N2) or argon (Ar) at a flow rate of 50–100 mL/min for at least 30 minutes before starting the heating ramp.

-

Causality: An inert atmosphere is essential to study the intrinsic thermal decomposition of the material, preventing oxidative degradation which would occur in the presence of air and lead to an artificially low Td.[11]

-

Heat the sample from ambient temperature (e.g., 30°C) to an upper limit (e.g., 600°C) at a constant heating rate of 10°C/min.

-

Causality: A 10°C/min heating rate is a widely accepted standard that provides a good balance between resolution and experimental time.

-

-

Data Analysis:

-

Plot the sample mass (%) as a function of temperature.

-

Determine the onset decomposition temperature (Td,onset) from the intersection of the baseline tangent and the inflection point tangent of the mass loss curve.

-

Report the Td at 5% mass loss, as this is a standard metric for defining the upper working limit of a material.

-

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of mCBP.

Methodology:

-

Instrument Preparation:

-

Sample Preparation:

-

Weigh 3–5 mg of pre-dried, high-purity mCBP into an aluminum DSC pan.

-

Hermetically seal the pan using a sample press. Prepare an identical empty pan to serve as the reference.

-

Causality: A small sample mass and sealed pan minimize thermal lag and ensure uniform heating. The reference pan allows the instrument to measure the differential heat flow, isolating the thermal events occurring in the sample.[15]

-

-

Experimental Conditions (Heat-Cool-Heat Cycle):

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with high-purity N2 or Ar at a flow rate of 20–50 mL/min.

-

First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected melting point but well below its Td (determined by TGA, e.g., 300°C). Use a heating rate of 10°C/min.

-

Causality: This initial scan serves to erase the sample's prior thermal history, ensuring that the subsequent measurements reflect the intrinsic properties of the material.

-

-

Cooling Scan: Cool the sample at a controlled rate of 10°C/min back to a sub-ambient temperature (e.g., 0°C).

-

Causality: Controlled cooling allows for the observation of crystallization events (exotherms), if any.

-

-

Second Heating Scan: Heat the sample again at 10°C/min to the upper temperature limit.

-

Causality: The Tg is determined from this second heating scan. This ensures the measurement is taken on a material with a standardized thermal history and a uniformly amorphous state (if cooled faster than it can crystallize).[16]

-

-

-

Data Analysis:

-

Plot the heat flow (mW) as a function of temperature.

-

From the second heating scan, identify the Tg as the midpoint of the step-like change in the heat capacity (baseline shift).

-

From the first or second heating scan, identify the Tm as the peak temperature of the endothermic melting event.

-

Results and Discussion: The Thermal Profile of mCBP

The application of the aforementioned protocols yields a distinct thermal profile for mCBP, underscoring its suitability for demanding optoelectronic applications.

Chemical Structure of mCBP

The thermal properties of mCBP are a direct consequence of its molecular architecture. The rigid biphenyl and carbazole units contribute to its high thermal stability.

Sources

- 1. ossila.com [ossila.com]

- 2. energy.gov [energy.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. research-hub.nrel.gov [research-hub.nrel.gov]

- 6. Influence of the Hole Transporting Layer on the Thermal Stability of Inverted Organic Photovoltaics Using Accelerated-Heat Lifetime Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure and Glass Transition Temperature of Amorphous Dispersions of Model Pharmaceuticals with Nucleobases from Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]

- 11. thermalscience.rs [thermalscience.rs]

- 12. m.youtube.com [m.youtube.com]

- 13. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Solubility of mCBP (3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl) in Common Organic Solvents

Abstract

3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl, commonly known as mCBP, is a cornerstone host material in the field of organic electronics, particularly for high-efficiency fluorescent and phosphorescent Organic Light-Emitting Diodes (OLEDs). The advent of solution-based fabrication techniques, which promise low-cost and large-area manufacturing, has placed the solubility of organic materials like mCBP under intense scrutiny. Solubility is no longer a peripheral parameter but a critical determinant of material processability, film morphology, and ultimate device performance. This technical guide provides a comprehensive analysis of the solubility of mCBP in common organic solvents. We delve into the physicochemical properties of mCBP that govern its dissolution, synthesize available qualitative and analogous quantitative data to build a coherent solubility profile, and present a rigorous, field-proven experimental protocol for its accurate determination. This document is intended for researchers, materials scientists, and process engineers engaged in the development of next-generation organic electronic devices.

Introduction: The Critical Role of Solubility in Solution-Processed OLEDs

mCBP is a wide-bandgap host material prized for its high triplet energy (≈2.8-2.9 eV) and excellent thermal stability, making it an ideal host for a wide range of guest emitters.[1] While vacuum thermal evaporation has been the traditional method for depositing mCBP layers, solution processing offers compelling advantages in terms of cost and scalability.[2][3] In this context, the solubility of mCBP becomes a paramount concern.

A well-matched solvent system is essential for:

-

Achieving Desired Concentrations: Sufficient solubility is required to create solutions for spin-coating, inkjet printing, or other deposition techniques without resorting to excessive solvent volumes.

-

Controlling Film Morphology: The solubility and evaporation rate of the solvent directly influence the crystallization, uniformity, and surface roughness of the deposited mCBP film, which in turn impacts charge transport and device efficiency.[4]

-

Enabling Multilayer Fabrication: Inks for different layers must have orthogonal solubility characteristics to prevent the dissolution of previously deposited layers.

This guide aims to provide a foundational understanding of mCBP's solubility, bridging theoretical principles with practical experimental guidance.

Physicochemical Properties & Molecular Structure of mCBP

The solubility of a compound is intrinsically linked to its molecular structure and the resulting intermolecular forces. mCBP (C₃₆H₂₄N₂) is a large, rigid molecule composed of a central biphenyl core with two carbazole moieties attached at the meta-positions.[5][6]

Table 1: Key Physicochemical Properties of mCBP

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | 3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl | [5] |

| CAS Number | 342638-54-4 | [6] |

| Molecular Formula | C₃₆H₂₄N₂ | [6] |

| Molecular Weight | 484.6 g/mol | [6] |

| Appearance | White powder/crystals | [5] |

| Melting Point | 270-272 °C | [5][7] |

| HOMO Level | ~6.0 eV | [5] |

| LUMO Level | ~2.4 eV |[5] |

The high melting point of mCBP is indicative of strong intermolecular forces (van der Waals, π-π stacking) in its solid, crystalline state.[5] For dissolution to occur, the energy gained from solvent-solute interactions must be sufficient to overcome these strong solute-solute interactions as well as the solvent-solvent interactions. The meta-linkage on the biphenyl core, compared to its isomer CBP, limits full conjugation across the molecule, which contributes to its high triplet energy.[1] This structure results in a largely non-polar molecule with regions of higher electron density around the nitrogen-containing carbazole groups.

Theoretical Framework: The Energetics of Dissolution

The principle of "like dissolves like" provides a useful heuristic for predicting solubility. A solute will dissolve best in a solvent that has similar intermolecular forces. The dissolution process can be visualized as an energetic balance between breaking existing interactions and forming new ones.

Caption: Energetic contributions to the dissolution process of mCBP.

For mCBP, this means:

-

Favorable Solvents: Aromatic solvents (e.g., toluene, xylene) and chlorinated solvents (e.g., dichloromethane, chloroform) are expected to be effective. Their ability to engage in π-π interactions and their similar polarity can create strong solute-solvent interactions (ΔH₃).

-

Less Favorable Solvents: Highly polar, protic solvents like alcohols are poor candidates. Their strong hydrogen-bonding networks (high ΔH₂) are not easily disrupted by the non-polar mCBP molecule. Similarly, non-polar alkanes (e.g., hexane) lack the specific interactions needed to break apart the mCBP crystal lattice effectively.

Solubility Profile of mCBP

While many sources describe mCBP as having "excellent" or "good" solubility for solution processing, specific quantitative data is not widely available in the literature.[5][7] However, we can construct a reliable profile based on qualitative reports and by drawing a strong analogy to the well-studied, structurally similar compound mCP (1,3-bis(9-carbazolyl)benzene).[8]

Table 2: Expected Solubility of mCBP in Common Organic Solvents at Room Temperature (25 °C)

| Solvent | Solvent Class | Polarity Index¹ | Expected Solubility | Rationale / Analog Data (mCP) |

|---|---|---|---|---|

| Toluene | Aromatic | 2.4 | High | Favorable π-π interactions. mCBP absorption is measured in toluene.[5] mCP shows high solubility (~1.7 mg/mL).[8] |

| Tetrahydrofuran (THF) | Ether | 4.0 | High | Good balance of polarity and ability to solvate large organic molecules. mCBP fluorescence is measured in THF.[5] mCP is highly soluble (~11.8 mg/mL).[8] |

| Dichloromethane (DCM) | Chlorinated | 3.1 | High | Effective at dissolving large, moderately polar organic compounds. mCP is very highly soluble (~54.7 mg/mL).[8] |

| Chloroform | Chlorinated | 4.1 | High | Similar to DCM. Often used for solution-processing of organic semiconductors. |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 6.7 | Moderate to High | Strong polar aprotic solvent. mCP shows very high solubility (~41.2 mg/mL).[8] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Moderate | Very strong polar aprotic solvent. mCP shows moderate solubility (~0.8 mg/mL).[8] |

| Ethyl Acetate | Ester | 4.4 | Low to Moderate | mCP shows low solubility (~0.2 mg/mL).[8] |

| Acetonitrile | Nitrile | 5.8 | Low | Polar aprotic solvent, but generally less effective for large non-polar molecules. mCP has low solubility (~0.1 mg/mL).[8] |

| Ethanol | Alcohol (Protic) | 4.3 | Very Low / Insoluble | Strong hydrogen bonding network is unfavorable for solvating mCBP. mCP is sparingly soluble (~0.02 mg/mL).[8] |

| n-Hexane | Alkane | 0.1 | Very Low / Insoluble | Non-polar alkane lacks specific interactions to overcome solute-solute forces. mCP is practically insoluble (<0.01 mg/mL).[8] |

¹Polarity Index is a relative measure of a solvent's polarity. Higher numbers indicate higher polarity.

Gold Standard Protocol: Isothermal Shake-Flask Solubility Determination

To generate reliable and reproducible thermodynamic solubility data, the isothermal shake-flask method is the universally accepted gold standard.[9] This protocol is designed to ensure that a true equilibrium between the undissolved solid and the saturated solution is achieved.

Causality and Experimental Design

The trustworthiness of this protocol lies in its direct measurement of solubility at equilibrium.

-

Use of Excess Solute: Adding an amount of mCBP that will not fully dissolve is critical. This ensures the final solution is genuinely saturated, representing the thermodynamic limit of solubility under the specified conditions.

-

Controlled Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 25.0 ± 0.5 °C) using an incubator shaker is non-negotiable for data accuracy.

-

Sufficient Equilibration Time: The dissolution of complex organic molecules can be slow. A period of 24 to 72 hours is typically required to ensure equilibrium is reached. It is validated by taking measurements at successive time points (e.g., 24h, 48h, 72h) until the concentration value remains constant.[10]

-

Validated Analytical Method: Quantification must be performed using a sensitive and accurate technique like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, which requires the prior development of a robust calibration curve.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh a surplus amount of mCBP (e.g., 5-10 mg) into several 4 mL glass vials. The exact mass should be recorded.

-

Using a calibrated pipette, add a precise volume (e.g., 2.00 mL) of the chosen organic solvent to each vial.

-

Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials at a consistent speed (e.g., 200 rpm) for 48-72 hours to ensure equilibrium. A visual check should confirm the presence of undissolved solid material at the end of the period.

-

-

Sample Collection and Phase Separation:

-

Remove vials from the shaker and allow them to stand for ~30 minutes in a temperature-controlled block to let the excess solid settle.

-

Carefully draw the supernatant using a glass syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter (PTFE or other solvent-compatible material) into a clean HPLC vial. Causality Check: Filtration removes any microscopic undissolved particles that would otherwise lead to an overestimation of solubility. The filter material must be validated to ensure it does not adsorb the solute.

-

-

Quantification (via HPLC):

-

Prepare a series of standard solutions of mCBP of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standards into an HPLC system (e.g., with a UV detector set to an absorption maximum of mCBP, ~340 nm) and plotting absorbance versus concentration.[5]

-

Dilute the filtered sample solution with a known factor to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation and Reporting:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Report the final solubility in mg/mL and mol/L. The experiment should be performed in triplicate to calculate the mean and standard deviation.[11]

-

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Conclusion

The solubility of mCBP is a multifaceted parameter critical for its application in solution-processed organic electronics. While quantitative data remains sparse in public literature, a clear profile emerges based on fundamental chemical principles and analogies to similar carbazole-based molecules. mCBP exhibits high solubility in aromatic, chlorinated, and some polar aprotic solvents like THF, and poor solubility in alcohols and alkanes. For any serious device development, this qualitative understanding must be supplemented with rigorous, quantitative data. The detailed isothermal shake-flask protocol provided herein serves as a self-validating, trustworthy methodology for generating such data, empowering researchers to optimize solvent systems, control film morphology, and ultimately enhance the performance and manufacturability of mCBP-based devices.

References

-

mCBP | C36H24N2 | 342638-54-4 | Host Material | Buy Now - Noctiluca . Noctiluca. [Link]

-

Rational Molecular Design Strategy for Host Materials in Thermally Activated Delayed Fluorescence-OLEDs Suitable for Solution Processing . PubMed, National Center for Biotechnology Information. [Link]

-

Solution-Processed OLEDs Based on Thermally Activated Delayed Fluorescence Copper(I) Complexes with Intraligand Charge-Transfer . Semantic Scholar. [Link]

-

White Organic Light-Emitting Diodes from Single-Component Nonconjugated Polymers by Combining Monomer Emission with Electromer Emission . MDPI. [Link]

-

3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl | C36H24N2 | CID 23386664 - PubChem . National Center for Biotechnology Information. [Link]

-

Solubility, Solubility Modeling, and Antisolvent Precipitation of 1,3-Bis(9-carbazolyl)benzene in Organic Solvents . Journal of Chemical & Engineering Data, ACS Publications. [Link]

-

Annex 4 - Proposal for waiver of in vivo bioequivalence studies for immediate-release, solid oral dosage forms containing amoxicillin trihydrate . World Health Organization (WHO). [Link]

-

Handbook of Solubility Data for Pharmaceuticals . ResearchGate. [Link]

-

Determination of the Thermodynamic Solubility and the Affinity (Binding) Constants of Carbamazepine, Danazol and Albendazole in Hydroxypropyl Beta Cyclodextrin (KLEPTOSE®HPB) Solutions . ResearchGate. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. Rational Molecular Design Strategy for Host Materials in Thermally Activated Delayed Fluorescence-OLEDs Suitable for Solution Processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. noctiluca.eu [noctiluca.eu]

- 6. This compound | C36H24N2 | CID 23386664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. who.int [who.int]

An In-depth Technical Guide on the Triplet Energy of mCBP for Phosphorescent OLEDs

Abstract

This technical guide provides a comprehensive analysis of 3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl, commonly known as mCBP, a pivotal host material in the fabrication of high-efficiency phosphorescent organic light-emitting diodes (PhOLEDs). Central to its function is its high triplet energy, a critical parameter that dictates the performance and color purity of the final device. This document will delve into the molecular architecture of mCBP, the significance of its triplet energy, detailed methodologies for its experimental determination, and its synergistic relationship with various phosphorescent emitters. This guide is intended for researchers and scientists in the field of organic electronics and drug development professionals exploring novel applications of organic materials.

Introduction to mCBP: A Keystone Host Material

1.1. Chemical Identity and Molecular Structure

mCBP, with the chemical formula C₃₆H₂₄N₂, is an isomer of the well-known host material CBP (4,4'-Di(9H-carbazol-9-yl)-1,1'-biphenyl).[1][2][3] Its full chemical name is this compound.[1][2] The defining feature of mCBP's structure is the meta-linkage of the two carbazole units to the central biphenyl core.[1] This specific connectivity is a deliberate molecular design choice that has profound implications for the material's electronic properties.[4]

The carbazole moieties are known for their excellent hole-transporting capabilities, contributing to balanced charge injection and transport within the emissive layer of an OLED.[4]

1.2. The Role of mCBP in Phosphorescent OLEDs

In the architecture of a PhOLED, the emissive layer (EML) is typically composed of a host material doped with a small percentage of a phosphorescent guest emitter. mCBP serves as a host matrix for a wide range of fluorescent and phosphorescent emitters, including those for blue, green, orange, and yellow light.[1][5] Its primary functions are:

-

Dispersing the Emitter: Preventing aggregation of the guest molecules, which can lead to concentration quenching and a decrease in efficiency.

-

Facilitating Charge Transport: Providing a medium for electrons and holes to travel and recombine.[6]

-

Energy Transfer: Efficiently transferring the energy of the recombined excitons to the guest emitter molecules.[7]

The Criticality of Triplet Energy in PhOLEDs

2.1. The Principle of Phosphorescence and Exciton Harvesting

In OLEDs, the recombination of electrons and holes generates excited states called excitons. Statistically, 25% of these are singlet excitons and 75% are triplet excitons. Fluorescent OLEDs can only harvest the singlet excitons for light emission, limiting their theoretical maximum internal quantum efficiency (IQE) to 25%. Phosphorescent materials, however, can harness both singlet and triplet excitons through a process called intersystem crossing, enabling a theoretical IQE of up to 100%.[8][9]

2.2. The Host's Triplet Energy: A Gatekeeper for Efficient Emission

For efficient phosphorescence from the guest emitter, the triplet energy (ET) of the host material must be significantly higher than that of the guest.[4] This energy difference creates a barrier that "confines" the triplet excitons on the dopant molecules, preventing them from transferring back to the host.[4][10] This confinement is crucial for several reasons:

-

Maximizing Emitter Efficiency: It ensures that the energy is funneled exclusively to the phosphorescent guest, leading to high emission efficiency.

-

Preventing Energy Loss: If the host's triplet energy were lower, excitons could be lost through non-radiative decay pathways within the host material.

-

Ensuring Color Purity: It prevents emission from the host material, which would lead to a mixed-color output and poor color purity.

The relationship between the host and guest triplet energies is a fundamental principle in the design of high-performance PhOLEDs.

Triplet Energy of mCBP: A Quantitative Analysis

The meta-linkage in mCBP's structure plays a crucial role in elevating its triplet energy. By restricting the π-conjugation across the biphenyl core, the energy of the excited state is increased.[4] This design strategy effectively prevents the formation of lower-energy excimers.[1]

The reported triplet energy of mCBP is approximately 2.8 eV. [1] This high value makes it an excellent host material, particularly for high-energy blue and green phosphorescent emitters.[4]

Experimental Determination of Triplet Energy

The triplet energy of organic materials like mCBP is typically determined experimentally using low-temperature phosphorescence spectroscopy.[11][12]

4.1. Rationale for Low-Temperature Measurement

At room temperature, non-radiative decay processes are often dominant, making the weak phosphorescence emission difficult to detect.[12] Lowering the temperature, often to cryogenic levels (e.g., 77 K using liquid nitrogen), minimizes these competing non-radiative pathways and reduces vibrational broadening, resulting in a well-resolved phosphorescence spectrum.[11][13]

4.2. Step-by-Step Experimental Protocol

The following protocol outlines the general steps for measuring the triplet energy of mCBP:

-

Sample Preparation:

-

A thin film of mCBP is typically prepared by vacuum thermal evaporation or spin-coating from a solution onto a suitable substrate (e.g., quartz).

-

Alternatively, a dilute solution of mCBP in a rigid solvent matrix (e.g., 2-methyltetrahydrofuran) can be used. The rigid matrix helps to suppress non-radiative decay.[14]

-

The sample must be thoroughly degassed to remove oxygen, as molecular oxygen can quench triplet states.[11]

-

-

Instrumentation Setup:

-

A photoluminescence spectrometer equipped with a pulsed light source (e.g., a xenon flash lamp or a pulsed laser) and a sensitive detector (e.g., a photomultiplier tube or a streak camera) is required.[15]

-

A cryostat is used to cool the sample to the desired low temperature (e.g., 77 K).

-

-

Data Acquisition:

-

The sample is excited with a wavelength of light that it absorbs efficiently (e.g., around 340 nm for mCBP).[1]

-

The emission spectrum is recorded after a short delay following the excitation pulse. This time-gating technique allows for the separation of the long-lived phosphorescence from the short-lived fluorescence.[15][16]

-

The phosphorescence spectrum is scanned over the relevant wavelength range.

-

-

Data Analysis:

-

The triplet energy is determined from the highest-energy (shortest-wavelength) peak in the phosphorescence spectrum. This peak corresponds to the transition from the lowest vibrational level of the triplet state (T₁) to the lowest vibrational level of the ground state (S₀), often referred to as the 0-0 transition.[17]

-

The energy (in eV) is calculated from the wavelength (λ, in nm) of this peak using the equation: E = 1240 / λ.

-

Caption: Workflow for determining the triplet energy of mCBP.

Host-Guest Compatibility: Matching mCBP with Phosphorescent Emitters

The high triplet energy of mCBP makes it a suitable host for a variety of phosphorescent emitters, particularly those in the blue and green spectral regions. The key is to ensure a sufficient energy gap between the host's triplet energy and that of the guest.

Caption: Energy transfer from mCBP host to guest emitters.

5.1. Case Study: Blue Emitter - FIrpic

Iridium(III) bis[(4,6-difluorophenyl)pyridinato-N,C²']picolinate (FIrpic) is a widely used blue phosphorescent emitter.[18] Its triplet energy is approximately 2.64 eV.[19] The triplet energy of mCBP (2.8 eV) is sufficiently higher than that of FIrpic, ensuring efficient confinement of triplet excitons on the FIrpic molecules.[10] This leads to high-efficiency blue PhOLEDs.

5.2. Case Study: Green Emitter - Ir(ppy)₃